1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea
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Overview
Description
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of an indole moiety, a dimethoxyphenyl group, and a thiourea linkage. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methyl-1H-indole and 2,5-dimethoxyaniline.
Formation of Intermediate: The 5-chloro-2-methyl-1H-indole is reacted with an appropriate alkylating agent to introduce the ethyl group, forming an intermediate compound.
Thiourea Formation: The intermediate is then reacted with 2,5-dimethoxyaniline in the presence of a thiourea reagent, such as ammonium thiocyanate, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the indole ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, dimethyl sulfoxide, heat.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea: Similar structure but lacks the methyl group on the indole ring.
1-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea: Similar structure but with a bromine atom instead of chlorine.
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea: Similar structure but with a single methoxy group on the phenyl ring.
Uniqueness
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the indole and dimethoxyphenyl moieties, along with the thiourea linkage, contributes to its potential as a versatile compound in scientific research.
Biological Activity
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This compound's structural features suggest a range of interactions with biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C16H18ClN3O2S
- Molecular Weight : 351.85 g/mol
- CAS Number : 74339-45-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. The compound has shown promising activity against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Human leukemia cells | 1.50 | Induction of apoptosis |
Breast cancer cell lines | 3 - 14 | Inhibition of angiogenesis |
Pancreatic cancer cells | <20 | Modulation of cell signaling pathways |
In particular, the compound demonstrated significant efficacy in drug-resistant cancer cell lines, indicating its potential as a therapeutic agent in overcoming resistance mechanisms .
Antimicrobial Activity
Thiourea compounds are known for their broad-spectrum antimicrobial properties. The compound has been evaluated against various pathogenic bacteria and fungi:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate activity |
Candida albicans | Effective at higher concentrations |
The antibacterial activity is attributed to the ability of thioureas to disrupt bacterial cell wall synthesis and function .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. Thiourea derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX):
- Inhibition Rate : Up to 70% at certain concentrations.
- Mechanism : Suppression of NF-kB signaling pathways involved in inflammation .
Case Studies
A notable study explored the synthesis and biological evaluation of various thiourea derivatives, including our compound. The results indicated that modifications in the phenyl ring significantly influenced the biological activity, with methoxy substitutions enhancing anticancer effects .
Study Findings:
- Synthesis Method : The compound was synthesized through a nucleophilic addition reaction involving isothiocyanates and amines.
- Biological Testing : The synthesized compounds were screened against multiple cancer cell lines and showed varied IC50 values, indicating selective potency.
Properties
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-12-15(16-10-13(21)4-6-17(16)23-12)8-9-22-20(27)24-18-11-14(25-2)5-7-19(18)26-3/h4-7,10-11,23H,8-9H2,1-3H3,(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFAZMHYTUWXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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